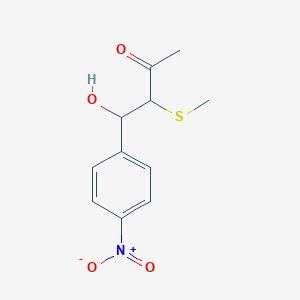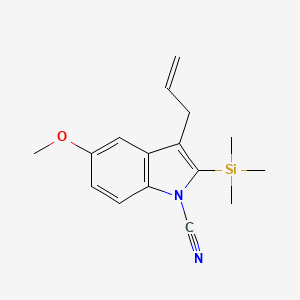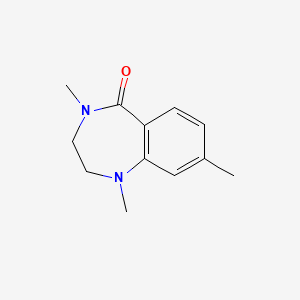
4-Pyrimidinamine, 2-chloro-5-(tributylstannyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyrimidinamine, 2-chloro-5-(tributylstannyl)- is a chemical compound with the molecular formula C16H29ClN2Sn. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis.
Métodos De Preparación
The synthesis of 4-Pyrimidinamine, 2-chloro-5-(tributylstannyl)- typically involves the stannylation of a chloropyrimidine derivative. One common method includes the reaction of 2-chloropyrimidine with tributyltin hydride in the presence of a catalyst such as palladium. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of an appropriate solvent like tetrahydrofuran (THF) or toluene .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. These methods ensure the compound is produced efficiently and meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
4-Pyrimidinamine, 2-chloro-5-(tributylstannyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The tributyltin group can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include halogens, organolithium compounds, and Grignard reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It is frequently used in Stille coupling reactions, where it reacts with organohalides in the presence of a palladium catalyst to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Stille coupling reaction, the product would be a new pyrimidine derivative with a different substituent replacing the tributyltin group.
Aplicaciones Científicas De Investigación
4-Pyrimidinamine, 2-chloro-5-(tributylstannyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into new drug candidates often involves the use of this compound as a building block for more complex molecules.
Mecanismo De Acción
The mechanism by which 4-Pyrimidinamine, 2-chloro-5-(tributylstannyl)- exerts its effects is primarily through its role as a reagent in chemical reactions. The tributyltin group is a good leaving group, which facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar compounds to 4-Pyrimidinamine, 2-chloro-5-(tributylstannyl)- include:
2-Chloro-4-(tributylstannyl)pyrimidine: Another stannylated pyrimidine derivative with similar reactivity and applications.
2-Chloro-5-(trifluoromethyl)pyrimidine: A compound with a trifluoromethyl group instead of a tributyltin group, used in different types of chemical reactions.
6-Methoxy-2-(tributylstannyl)pyrimidine: A derivative with a methoxy group, also used in coupling reactions.
The uniqueness of 4-Pyrimidinamine, 2-chloro-5-(tributylstannyl)- lies in its specific reactivity due to the tributyltin group, making it particularly useful in Stille coupling reactions and other substitution processes.
Propiedades
Número CAS |
597551-57-0 |
|---|---|
Fórmula molecular |
C16H30ClN3Sn |
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
2-chloro-5-tributylstannylpyrimidin-4-amine |
InChI |
InChI=1S/C4H3ClN3.3C4H9.Sn/c5-4-7-2-1-3(6)8-4;3*1-3-4-2;/h2H,(H2,6,7,8);3*1,3-4H2,2H3; |
Clave InChI |
JZGPCCTXOYKTKY-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(N=C1N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-({(3-Chloro-2-hydroxypropyl)[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14242845.png)
![N,N'-Bis[2,6-di(propan-2-yl)phenyl]-1,1-dimethylsilanediamine](/img/structure/B14242846.png)






![Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate](/img/structure/B14242878.png)
![1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one](/img/structure/B14242879.png)
![4-[4-(Heptadecafluorooctyl)phenoxy]phenol](/img/structure/B14242880.png)
